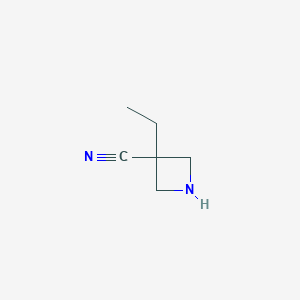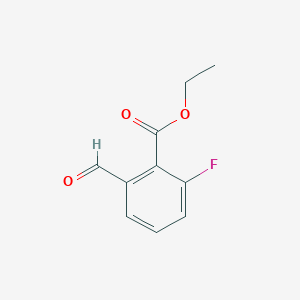
Ethyl 2-fluoro-6-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-fluoro-6-formylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the second position and a formyl group at the sixth position on the benzene ring, with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-6-formylbenzoate typically involves the esterification of 2-fluoro-6-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-fluoro-6-formylbenzoic acid+ethanolacid catalystethyl 2-fluoro-6-formylbenzoate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-fluoro-6-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-fluoro-6-carboxybenzoic acid.
Reduction: Ethyl 2-fluoro-6-hydroxymethylbenzoate.
Substitution: Ethyl 2-substituted-6-formylbenzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluoro-6-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds are often used in biological studies due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of ethyl 2-fluoro-6-formylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through various pathways:
Molecular Targets: The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, leading to increased potency and selectivity.
Pathways Involved: The formyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-fluoro-6-formylbenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It may have different physical and chemical properties.
Ethyl 2-fluoro-5-formylbenzoate: Similar structure but with the formyl group at the fifth position. This positional isomer may exhibit different reactivity and applications.
Uniqueness: this compound is unique due to the specific positioning of the fluorine and formyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also contributes to its distinct properties compared to other esters.
Eigenschaften
Molekularformel |
C10H9FO3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
ethyl 2-fluoro-6-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
ACUXUUCNAOEHOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC=C1F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
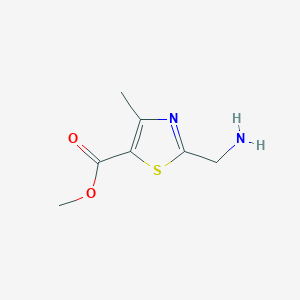
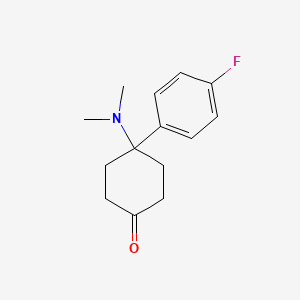
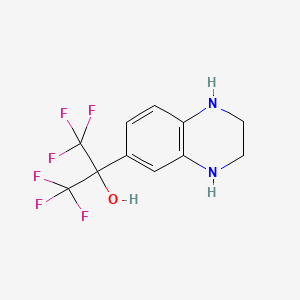
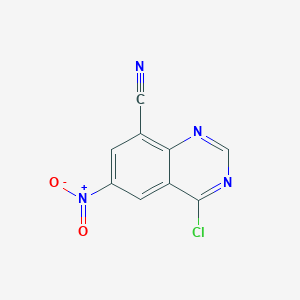

![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)

![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
